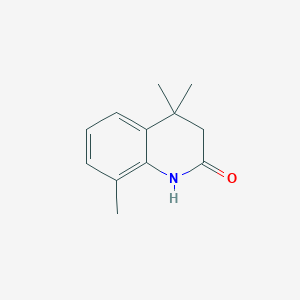
4,4,8-Trimethyl-3,4-dihydroquinolin-2(1H)-one
Vue d'ensemble
Description
4,4,8-Trimethyl-3,4-dihydroquinolin-2(1H)-one, also known as TMDQ, is a heterocyclic compound that has attracted the attention of researchers due to its diverse biological activities. TMDQ is a synthetic compound that has been widely studied for its potential use in various biomedical applications.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
4,4,8-Trimethyl-3,4-dihydroquinolin-2(1H)-one is involved in various synthetic processes. For instance, it undergoes α-lithiation and electrophilic substitution to yield 4,4-dimethyl-3-substituted-3,4-dihydroquinolin-2-ones, providing a mild electrophilic substitution method for the tetrahydroquinoline core (Bouclé et al., 2010). Also, enantiomerically pure benzothiazines, used as templates for synthesizing a series of enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones, highlight its potential biological and pharmacological significance (Harmata & Hong, 2007).
Biological Activity and Pharmacological Potential
The synthesis methods for 4-(het)aryl-3,4-dihydroquinolin-2(1H)-ones are significant due to their biological activity. Derivatives of 4-aryl-3,4-dihydroquinolin-2(1H)-one have been used in the synthesis of molecules such as anticancer drug tipifarnib (Mierina et al., 2016).
Antiradical Properties
The antiradical activity of synthesized 4-aryl-3,4-dihydroquinolin-2(1H)-ones has been examined, with derivatives of syringaldehyde showing the highest antiradical activity. These compounds' activities in tests like the 2,2-diphenyl-1-picrylhydrazyl inhibition test are comparable to or higher than those of widely used antioxidants (Mieriņa et al., 2014).
Photophysical Studies
Studies on photophysical processes in derivatives of dihydroquinolines, such as the exchange between rotamers, provide insights into their structural behavior and potential applications in material sciences and molecular engineering (Akhmedov et al., 2004).
Propriétés
IUPAC Name |
4,4,8-trimethyl-1,3-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8-5-4-6-9-11(8)13-10(14)7-12(9,2)3/h4-6H,7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIIGIZPLMNHEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CC(=O)N2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600810 | |
| Record name | 4,4,8-Trimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120689-98-7 | |
| Record name | 4,4,8-Trimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

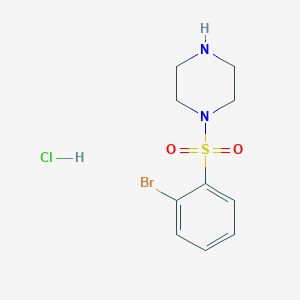

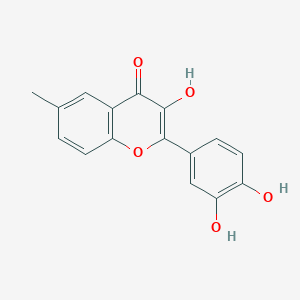
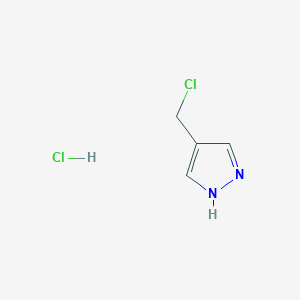
![Disodium;2-[carboxylatomethyl(methyl)amino]acetate](/img/structure/B1603419.png)
![3-Bromofuro[3,2-c]pyridin-4-amine](/img/structure/B1603420.png)
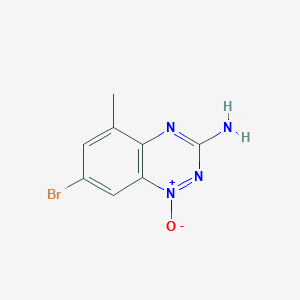
![7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B1603422.png)
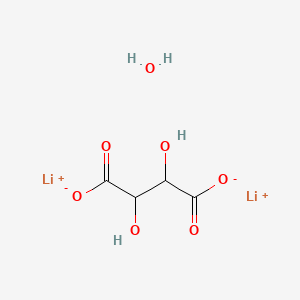
![1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone](/img/structure/B1603424.png)
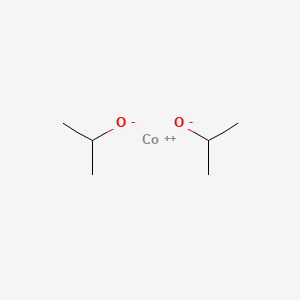

![N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B1603427.png)
![[2-(Tetrahydropyran-4-yloxy)phenyl]methylamine](/img/structure/B1603429.png)